Copper titanium trioxide

Description

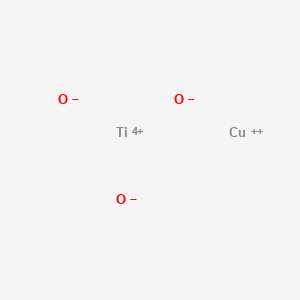

Structure

2D Structure

Properties

IUPAC Name |

copper;oxygen(2-);titanium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.3O.Ti/q+2;3*-2;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLZVKEARWFTMOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[Ti+4].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuO3Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40923264 | |

| Record name | Copper(2+) titanium(4+) oxide (1/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12019-08-8 | |

| Record name | Copper titanium oxide (CuTiO3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012019088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper(2+) titanium(4+) oxide (1/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper titanium trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthesis Methodologies for Copper Titanium Trioxide

Solution-Based Techniques

Solution-based synthesis methods are foundational in producing high-purity, homogeneous copper titanium trioxide nanoparticles. These techniques allow for mixing at the atomic level, which is crucial for forming the desired crystalline structure and ensuring uniform distribution of the constituent elements.

Sol-Gel Synthesis Protocols

The sol-gel method is a versatile and widely employed technique for synthesizing this compound due to its excellent control over the final product's microstructure and composition. jetir.org The process involves the transition of a system from a liquid "sol" into a solid "gel" phase. This method can produce uniform nanoscale particles with tightly regulated properties. jetir.org

The selection of appropriate precursors is a critical first step in the sol-gel synthesis of this compound as it directly influences the reaction kinetics and the purity of the final product. Titanium alkoxides are common titanium precursors due to their high reactivity.

Commonly used precursors for the sol-gel synthesis of this compound are detailed in the table below.

| Component | Precursor | Solvent/Catalyst |

| Titanium Source | Titanium Isopropoxide (Ti(OCH(CH₃)₂)₄) | Ethanol, Acetic Acid |

| Titanium Tetraisopropoxide (TTIP) | 2-propanol, Glacial Acetic Acid | |

| Titanium Oxychloride (TiOCl₂) | Not specified | |

| Titanium Oxysulfate | Not specified | |

| Copper Source | Cupric Nitrate (B79036) Trihydrate (Cu(NO₃)₂·3H₂O) | Deionized Water |

| Copper(II) Nitrate Trihydrate | Distilled Water |

This table summarizes common precursors and solvents/catalysts used in the sol-gel synthesis of this compound based on various research findings. jetir.orgingentaconnect.comnih.gov

Stoichiometric control is primarily achieved by carefully managing the molar ratios of the copper and titanium precursors in the initial solution. For instance, specific weight percentages of copper can be introduced by dissolving a calculated amount of a copper salt into the solvent before it is mixed with the titanium precursor solution. nih.gov The use of chelating agents or stabilizers, such as acetic acid, can also play a role in controlling the hydrolysis and condensation rates, thereby ensuring a more uniform incorporation of the metal ions into the gel network. jetir.org

The core of the sol-gel process lies in the hydrolysis and condensation reactions of the metal-alkoxide precursors. dtic.mil The general mechanism involves two primary steps:

Hydrolysis: The titanium alkoxide reacts with water, leading to the replacement of alkoxy groups (-OR) with hydroxyl groups (-OH). This reaction is typically initiated by the addition of water to the precursor solution, often under acidic, neutral, or basic conditions. dtic.mil

Condensation: The subsequent condensation reaction involves the formation of metal-oxygen-metal (Ti-O-Ti) bonds, creating a three-dimensional oxide network. This process releases water or alcohol as a byproduct. researchgate.netresearchgate.net

These reactions proceed through a series of steps, gradually increasing the size of the oxide particles and eventually leading to the formation of a continuous network that constitutes the gel. The pH of the solution plays a crucial role in catalyzing these reactions and influencing the structure of the resulting gel. For example, the addition of ammonia can be used to adjust the pH to a range of 9-11 to facilitate gel formation. jetir.org

Following the gelation and drying process, a crucial calcination step is employed to remove residual organic compounds and water, and to induce crystallization of the amorphous gel into the desired this compound phase. The parameters of this heat treatment, such as temperature and duration, have a profound impact on the final material's properties.

The influence of calcination temperature on the resulting crystalline phase and particle size is a key area of research. For instance, lower calcination temperatures, such as 350 °C, can result in the formation of the anatase phase of TiO₂ with a small particle size. nih.gov As the temperature increases, a phase transformation from anatase to the more stable rutile phase can occur. udsm.ac.tzudsm.ac.tz Research has shown that the introduction of copper ions into the titanium dioxide microstructure can delay this anatase-to-rutile phase transformation. udsm.ac.tzudsm.ac.tz

The table below summarizes the effect of different calcination temperatures as reported in various studies.

| Calcination Temperature (°C) | Duration (hours) | Effect on Crystal Structure/Properties |

| 350 | 3 | Results in an anatase phase with a small particle size. nih.gov |

| 400-500 | Not specified | Leads to the formation of a granular oxide surface layer with anatase phase TiO₂. bsuir.by |

| 500-800 | 3 | Effective range for calcination to form the desired compound. jetir.org |

| 800 | 14 | Used for heat treatment to yield the final powder. jetir.org |

This interactive table illustrates the impact of calcination temperature on the properties of this compound synthesized via the sol-gel method.

Increasing the calcination temperature generally leads to an increase in crystallinity and particle size. nstda.or.th The choice of calcination temperature is therefore a critical parameter to control the phase composition and microstructure of the final this compound material.

Hydrothermal Synthesis Approaches

Hydrothermal synthesis is another prominent solution-based method for producing crystalline this compound. This technique involves chemical reactions in aqueous solutions at elevated temperatures and pressures. It is particularly advantageous for synthesizing well-defined, crystalline nanoparticles directly from the solution, often without the need for a post-synthesis calcination step.

Hydrothermal synthesis is typically carried out in a sealed, heated pressure vessel known as an autoclave. For the synthesis of this compound, a Teflon-lined autoclave is commonly used. materialsciencejournal.org The Teflon lining is crucial as it is inert and prevents the reaction mixture from corroding the steel walls of the autoclave, thereby avoiding contamination of the product.

The reaction conditions within the autoclave are critical for controlling the size, morphology, and crystallinity of the resulting nanoparticles. Key parameters include:

Temperature: Temperatures are generally moderate, for example, 120 °C. materialsciencejournal.org

Duration: The reaction time can vary, with examples such as 5 hours being reported. materialsciencejournal.org

Precursors: Similar to the sol-gel method, precursors like titanium (IV) tetraisopropoxide (TTIP) and copper nitrate are used. materialsciencejournal.org

Solvents and Additives: Double distilled water is a common solvent, and additives like glacial acetic acid may be used to achieve a transparent precursor solution. materialsciencejournal.org

The process typically involves preparing a stoichiometric mixture of the copper and titanium precursors in a suitable solvent, sealing it in the Teflon-lined autoclave, and heating it for a specific duration. After the reaction, the autoclave is cooled to room temperature, and the resulting product is collected, washed (e.g., with ethanol), and dried. materialsciencejournal.org In some cases, a mild annealing step at a temperature like 350 °C for 2 hours may follow the drying process. materialsciencejournal.org

Surfactant-Assisted Methodologies

Surfactant-assisted synthesis is a wet-chemical approach that provides significant control over the particle size, morphology, and prevention of agglomeration during the formation of this compound. Surfactants, or surface-acting agents, are organic compounds that adsorb onto the surface of newly formed particles, modifying their surface energy and preventing them from coalescing. researchgate.netscispace.com This steric or electrostatic stabilization is critical for producing uniform nanoparticles with high surface areas.

In a typical synthesis, such as a sol-gel or precipitation method, a surfactant is added to the reaction mixture containing the copper and titanium precursors. rsc.orgmdpi.com Common surfactants used in the synthesis of oxide nanoparticles include cationic (e.g., Hexadecyltrimethylammonium bromide - CTAB), anionic, non-ionic (e.g., Pluronic P123, Triton X-100), and amphoteric types. scispace.commdpi.com The choice of surfactant and its concentration directly influences the final characteristics of the nanoparticles. scispace.com For instance, the use of a surfactant can reduce the surface tension during the gel process, promoting the formation of smaller crystallites and preventing the aggregation of particles. researchgate.net This leads to materials with tailored structural and, consequently, functional properties.

Table 1: Research Findings in Surfactant-Assisted Synthesis of Related Titanates

| Surfactant Type | Precursors | Method | Key Finding | Reference |

|---|---|---|---|---|

| Non-ionic (0.1%) | BaCO₃, TiO₂, SrCO₃ | Mechanical Alloying & Ultrasonic Irradiation | Resulted in Ba₀.₇Sr₀.₃TiO₃ nanoparticles with the smallest mean particle size (139 nm). | scispace.com |

| Pluronic P123 | Titanium(IV) isopropoxide | Sol-gel | Did not adversely affect the crystallographic properties of the final TiO₂ material. | mdpi.com |

| Triton X-100 | Titanium(IV) isopropoxide | Microwave-assisted | Improved the crystallinity of TiO₂ nanoparticles, resulting in a crystallite size of 17.4 nm. | mdpi.com |

Co-Precipitation Techniques for Nanoparticle Formation

The co-precipitation method is a straightforward, scalable, and cost-effective technique for synthesizing this compound nanoparticles. rroij.com This "bottom-up" approach involves the simultaneous precipitation of copper and titanium precursors from a homogeneous solution. rroij.comnih.gov The process typically begins with dissolving soluble salts of copper and titanium, such as nitrates or chlorides, in a suitable solvent. researchgate.netneuroquantology.com A precipitating agent, commonly a base like sodium hydroxide (B78521) (NaOH) or ammonia, is then added to the solution. neuroquantology.comkashanu.ac.ir This action causes a rapid increase in the solution's supersaturation, leading to the nucleation and growth of particles containing both metal cations.

Critical parameters that must be precisely controlled to achieve nanoparticles with a uniform size distribution and the desired composition include the pH of the solution, reaction temperature, precursor concentration, and stirring rate. nih.govneuroquantology.com After precipitation, the resulting solid is typically washed to remove impurities, dried, and then calcined at an elevated temperature to induce the formation of the crystalline this compound phase. google.com This method is particularly advantageous for producing ultra-fine and highly pure precursor powders that can be sintered to form dense ceramics. google.com

Table 2: Parameters in Co-Precipitation Synthesis of Copper-Containing Oxides

| Precursors | Precipitating Agent | pH | Calcination Temperature | Resulting Material | Reference |

|---|---|---|---|---|---|

| Cu(NO₃)₂·3H₂O | NaOH | 10 | - | CuO Nanoparticles | neuroquantology.com |

| CuCl₂, Fe(NO₃)₃·9H₂O | NaOH | 7-8 | 800 °C | CuFe₂O₄ Nanoparticles | kashanu.ac.ir |

| Butyl titanate, Copper/Calcium nitrates & acetates | Oxalic acid / Sodium oxalate | Controlled | 1100 °C | Calcium Copper Titanate | google.com |

Vapor-Phase Deposition Methods

Vapor-phase deposition methods are "top-down" techniques used to grow high-quality thin films of materials on a substrate. These processes involve the transport of precursor species in the gas phase to the substrate surface, where they react or condense to form the desired film.

Metal Organic Chemical Vapor Deposition (MOCVD)

Metal Organic Chemical Vapor Deposition (MOCVD) is a versatile technique for depositing high-quality, uniform thin films of this compound over large areas. mdpi.com The process utilizes volatile metal-organic precursors containing copper and titanium, which are transported into a reaction chamber via a carrier gas. nl.go.kr On a heated substrate, these precursors undergo thermal decomposition and react, often with an oxidant gas like oxygen, to form a solid film. scielo.br

The selection of precursors is critical for a successful MOCVD process. rsc.org Ideal precursors should have high vapor pressure for efficient transport, be thermally stable under delivery conditions, and decompose cleanly at relatively low temperatures to form the desired film without incorporating impurities like carbon. nl.go.krrsc.org For copper-titanium-based oxides, common precursors include β-diketonates for copper, such as Cu(tmhd)₂, and alkoxides or β-diketonates for titanium, like Ti(O-iPr)₄ or Ti(tmhd)₂(O-iPr)₂. scientific.net The properties of the deposited film, including its crystal structure, composition, and morphology, are highly dependent on deposition parameters such as substrate temperature, reactor pressure, and precursor flow rates. mdpi.comscielo.br

Molecular Beam Epitaxy (MBE)

Molecular Beam Epitaxy (MBE) is a sophisticated deposition technique that occurs in an ultra-high vacuum environment (10⁻⁸ to 10⁻¹² Torr), allowing for the growth of single-crystal thin films with atomic-level precision. wikipedia.orgnih.gov In an MBE system, thermal beams of atoms or molecules are generated from effusion cells, which contain the elemental sources (e.g., solid copper and titanium). These beams travel in a straight line to a heated single-crystal substrate, where they condense and form an epitaxial film. wikipedia.org An activated oxygen source, such as an oxygen plasma, is typically used to achieve the correct oxide stoichiometry. nih.gov

The primary advantage of MBE is its slow deposition rate (typically under 3,000 nm per hour), which facilitates the growth of highly ordered crystalline layers. wikipedia.org This precise control allows for the fabrication of complex heterostructures and superlattices. nih.gov While MBE is a powerful tool for fundamental research and the development of high-performance electronic devices, its application for complex oxides like this compound requires careful control of the flux of each element and the oxygen activity to achieve the desired stoichiometry and phase purity. scispace.com

Pulsed Laser Deposition (PLD)

Pulsed Laser Deposition (PLD) is a physical vapor deposition technique widely used for the fabrication of complex oxide thin films. aip.org The process involves focusing a high-power pulsed laser beam onto a stoichiometric target of the material to be deposited—in this case, this compound. whiterose.ac.uk The intense laser energy ablates the target material, creating a plasma plume that expands toward a heated substrate placed opposite the target. researchgate.net The energetic species in the plume condense on the substrate, forming a thin film.

The deposition is typically carried out in a vacuum chamber with a controlled background pressure of a reactive gas, such as oxygen, to ensure the proper stoichiometry of the oxide film. whiterose.ac.ukresearchgate.net Key parameters that influence the film's quality include the laser's energy density (fluence), wavelength, pulse repetition rate, substrate temperature, and the background gas pressure. whiterose.ac.uk PLD is known for its ability to transfer the stoichiometry from the target to the film, making it well-suited for depositing multi-component materials like CuTiO₃. aip.org

Table 3: Typical Parameters for Vapor-Phase Deposition of Related Oxides

| Method | Precursors/Target | Substrate Temperature | Pressure/Environment | Key Feature | Reference |

|---|---|---|---|---|---|

| MOCVD | Ti{OCH(CH₃)₂}₄ (TTIP), O₂ | 400 °C | - | Crystalline films on Si(100) | scielo.br |

| MOCVD | Ca(hfa)₂, Ti(tmhd)₂(O-iPr)₂, Cu(tmhd)₂ | - | - | Deposition of complex CaCu₃Ti₄O₁₂ films | scientific.net |

| MBE | Elemental Sr, Ti(O-iPr)₄ (TTIP) | - | Ultra-high vacuum | Adsorption-controlled growth of SrTiO₃ | nih.govscispace.com |

| PLD | Copper or Copper Oxide Target, O₂ | 450 °C | 0.01 - 0.1 Torr | Epitaxial CuO films | researchgate.net |

Solid-State Reaction Routes

The solid-state reaction method is the most traditional and widely used technique for preparing polycrystalline ceramic powders, including this compound. nih.gov The process is conceptually simple and involves the intimate mixing of solid, thermally stable precursors, followed by heating at high temperatures to induce a chemical reaction. taylors.edu.my

For the synthesis of CuTiO₃, the typical starting materials are stoichiometric amounts of copper(II) oxide (CuO) and titanium(IV) oxide (TiO₂) powders. mdpi.com These powders are thoroughly mixed, often through ball milling, to maximize the contact area between the reactant particles. mdpi.comyoutube.com The homogenized mixture is then calcined in a furnace at high temperatures, generally in the range of 900°C to 1100°C, for several hours. jetir.org During this heat treatment, ions diffuse across the particle interfaces, leading to the nucleation and growth of the new this compound phase. taylors.edu.my The process may require intermediate grinding and repeated calcination steps to ensure a complete reaction and achieve a single-phase product. nih.gov While this method is suitable for bulk production, it often yields particles with less controlled size and morphology compared to solution-based methods. jetir.org

Control of Morphology and Nanostructure during Synthesis

The morphology and nanostructure of this compound particles are significantly influenced by the chosen synthesis method and reaction conditions. Techniques such as sol-gel and hydrothermal methods offer pathways to manipulate the resulting particle characteristics. jetir.org The sol-gel method, for instance, provides exceptional control over particle size, purity, and morphology by dissolving copper and titanium precursors in a solvent, followed by hydrolysis and condensation to form a gel, which is then calcined. jetir.org

The final morphology of CuTiO₃ can manifest in various forms, including spherical, plate-like, or irregular shapes, depending on the synthesis route. jetir.org These morphological features directly impact the material's electrical and dielectric behavior. jetir.org

The ability to control the size and shape of this compound nanoparticles is a key aspect of modern synthesis strategies. The reaction temperature and the choice of capping agents or surfactants are crucial parameters in achieving this control. ucl.ac.uk

In sol-gel synthesis, the calcination temperature plays a vital role. For instance, CuTiO₃ synthesized via the sol-gel method and calcined at temperatures between 500°C and 800°C can yield specific crystalline structures and particle sizes. jetir.org X-ray diffraction (XRD) analysis of CuTiO₃ powder synthesized through a sol-gel route revealed an orthorhombic structure with crystallite sizes of approximately 81.72 nm and 83.60 nm calculated from different diffraction peaks. jetir.org

The use of surfactants is another effective strategy to control nanoparticle shape. Surfactants can selectively adsorb onto specific crystal facets during growth, kinetically controlling the growth rates and leading to desired shapes like nanorods or nanocubes. ucl.ac.uk For instance, in the synthesis of other metal oxide nanoparticles, surfactants like Hexadecyltrimethylammonium bromide have been used to reduce agglomeration and control the morphology of the resulting nanocomposites. researchgate.net While not specifically documented for pure CuTiO₃ in the provided context, this principle is widely applicable in nanoparticle synthesis.

The table below summarizes the effect of synthesis parameters on the crystallite size of this compound as determined by XRD analysis in a sol-gel synthesis study. jetir.org

| Diffraction Peak (2θ) | Miller Indices (hkl) | Crystallite Size (nm) |

| 27.46° | (110) | 81.72 |

| 36.08° | (111) or (202) | 83.60 |

| 54.35° | (220) | - |

| Data derived from a study on sol-gel synthesis of CuTiO₃. jetir.org |

Maximizing the surface area of this compound nanoparticles is often a primary goal, as a higher surface area can lead to enhanced reactivity in applications such as catalysis. A common issue in nanoparticle synthesis is agglomeration, where smaller particles clump together due to high surface energy, which can reduce the effective surface area. jetir.org

Several strategies can be employed to optimize the surface area:

Use of Surfactants and Capping Agents: As mentioned for shape control, surfactants and capping agents can also prevent particle agglomeration by creating a protective layer around the nanoparticles. researchgate.net This keeps the particles separated and maximizes the exposed surface area.

Control of Synthesis Conditions: Parameters such as precursor concentration, temperature, and reaction time can influence the nucleation and growth rates of nanoparticles. dergipark.org.tr By carefully controlling these conditions, it is possible to favor the formation of smaller, non-agglomerated particles, which inherently have a higher surface-to-volume ratio.

Post-Synthesis Treatments: Techniques like controlled calcination can be used to remove organic residues from the synthesis process and induce crystallization, which can also affect the final surface area. The calcination temperature must be carefully chosen to avoid excessive particle growth and sintering, which would decrease the surface area. jetir.org

Crystallographic and Microstructural Characterization of Cutio₃

X-ray Diffraction (XRD) Analysis and Crystallographic Phase Identification

X-ray diffraction is a primary tool for identifying the crystalline phases of CuTiO₃. Studies have shown that this compound can manifest in several crystallographic forms, with the orthorhombic and monoclinic phases being the most frequently investigated.

Orthorhombic Phase Characterization

The synthesis of Copper Titanium Trioxide in an orthorhombic crystal structure has been confirmed through XRD analysis. openaccessjournals.com The diffraction patterns of the orthorhombic phase exhibit distinct peaks that correspond to specific crystallographic planes. Notable diffraction peaks have been observed at 27.46° and 54.35°, which are indexed to the (110) and (220) planes, respectively. openaccessjournals.com Further analysis of diffraction data has identified other likely crystallographic planes at 36.08°, corresponding to either the (111) or (202) plane, and 41.26° corresponding to the (211) plane. openaccessjournals.com

The interplanar spacing, or d-spacing, for these planes has been calculated from the XRD data. For the (110) plane, the d-spacing is approximately 0.324 nm, while for the (220) plane, it is approximately 0.249 nm. openaccessjournals.com While detailed lattice parameters for CuTiO₃ are not consistently reported, analysis of similar orthorhombic perovskites, such as CaTiO₃, provides context for the expected structural arrangement, which often belongs to the Pbnm space group. iaea.org

Table 1: XRD Data for Orthorhombic Phase of CuTiO₃

| 2θ (degrees) | Miller Indices (hkl) | Interplanar Spacing (d) (nm) |

|---|---|---|

| 27.46° | (110) | 0.324 |

| 36.08° | (111) or (202) | - |

| 41.26° | (211) | - |

Data sourced from a study on CuTiO₃ synthesized via the sol-gel method. openaccessjournals.com

Monoclinic Phase Investigations

Research has also identified a monoclinic structure for CuTiO₃ based on structural studies using XRD. rsc.org The monoclinic crystal system is characterized by vectors of unequal lengths, where two pairs of vectors are perpendicular, and the third pair makes an angle other than 90°. While the existence of this phase is reported, specific lattice parameters (a, b, c, and β) and the corresponding space group for monoclinic CuTiO₃ are not extensively detailed in the available literature.

Tetragonal Structure Analysis in Composites

The tetragonal phase of copper-titanium-oxide systems is primarily discussed in the context of composite materials. In these composites, the tetragonal structure of titanium dioxide, often in the anatase or rutile phase, is a key component. Detailed crystallographic analysis of a pure tetragonal phase of CuTiO₃ as a standalone compound is not prominently featured in the reviewed scientific literature.

Rietveld Refinement for Structural Parameter Determination

Crystallite Size Estimation Techniques

The Scherrer formula is a commonly employed technique to estimate the average crystallite size from the broadening of XRD peaks. The formula is given by:

D = Kλ / (β cosθ)

Where:

D is the mean crystallite size.

K is the Scherrer constant (typically around 0.9).

λ is the X-ray wavelength.

β is the full width at half maximum (FWHM) of the diffraction peak in radians.

θ is the Bragg angle.

For the orthorhombic phase of CuTiO₃, crystallite sizes have been estimated using this method. For a peak at 27.46°, the crystallite size was calculated to be approximately 81.72 nm, and for another peak, a size of around 83.60 nm was determined. jetir.org

Table 2: Estimated Crystallite Size of Orthorhombic CuTiO₃

| Peak (2θ) | FWHM (radians) | Estimated Crystallite Size (nm) |

|---|---|---|

| 27.46° | - | ~81.72 |

Values are based on calculations using the Scherrer formula. jetir.org

Electron Microscopy for Morphological and Microstructural Elucidation

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and High-Resolution Transmission Electron Microscopy (HRTEM), are crucial for understanding the morphology and microstructure of CuTiO₃.

SEM analysis reveals that CuTiO₃ particles can exhibit diverse morphologies depending on the synthesis method. Common shapes include spherical, plate-like, and irregular particles. openaccessjournals.com In some preparations, the particles are semi-spherical with an average size of about 20 nm. bilkent.edu.tr Other studies report an average particle size in the range of 80 to 85 nm. openaccessjournals.com A common feature observed in SEM images is the agglomeration of nanoparticles, which is attributed to their high surface energy. openaccessjournals.com The microstructure can appear as a highly granular texture, typical of ceramic materials, with densely packed grains and some porosity. openaccessjournals.com

HRTEM provides more detailed insight into the crystalline nature of the nanoparticles. In conjunction with Selected Area Electron Diffraction (SAED), HRTEM can be used to identify crystal lattice fringes and confirm the crystallographic phase of individual particles. While detailed HRTEM and SAED analyses specific to CuTiO₃ are not extensively documented in the reviewed literature, these techniques are standard for characterizing related copper-titanium oxide systems.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Calcium Copper Titanate |

| Calcium Titanate |

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for characterizing the surface topography and morphology of materials. For this compound, particularly when synthesized via methods like the sol-gel process, SEM analysis reveals key microstructural features.

Research Findings: Studies on CuTiO₃ powders synthesized using the sol-gel method show that the particles exhibit a range of morphologies, including spherical, plate-like, and irregular shapes jetir.org. The morphology is heavily dependent on the specific synthesis parameters. A common feature observed in these nanopowders is the tendency for particles to form agglomerates, a result of the high surface energy inherent in nanostructured materials jetir.org. The average particle size for sol-gel synthesized CuTiO₃ has been reported to be in the range of 80 to 85 nanometers, which aligns with crystallite size estimations from X-ray diffraction (XRD) data jetir.org.

| Parameter | Observation | Synthesis Method |

| Particle Morphology | Spherical, plate-like, irregular | Sol-gel |

| Agglomeration | Common due to high surface energy | Sol-gel |

| Average Particle Size | 80 - 85 nm | Sol-gel |

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for Nanostructure Analysis

Transmission Electron Microscopy (TEM) and its high-resolution variant (HRTEM) offer deeper insight into the nanostructure of materials, allowing for the visualization of individual particles, grain boundaries, and even the atomic lattice.

Research Findings: TEM analysis of titanate nanoparticles confirms the particle sizes observed in SEM and can provide more detailed information on their distribution nih.gov. HRTEM goes a step further by resolving the crystal lattice fringes, which allows for the direct measurement of interplanar spacing (d-spacing). For CuTiO₃, which possesses an orthorhombic crystal structure, the d-spacing values can be calculated from XRD data and confirmed with HRTEM. For instance, the prominent (110) and (220) planes in orthorhombic CuTiO₃ correspond to d-spacing values of approximately 0.324 nm and 0.249 nm, respectively jetir.org. HRTEM imaging would be expected to reveal lattice fringes corresponding to these distances, confirming the crystalline nature and orientation of the nanoparticles. This technique is also instrumental in identifying crystalline defects such as dislocations and stacking faults at the atomic level.

| Crystallographic Plane | Calculated d-spacing (nm) |

| (110) | 0.324 |

| (220) | 0.249 |

Selected Area Electron Diffraction (SAED) Pattern Analysis for Crystallinity

Selected Area Electron Diffraction (SAED) is a TEM-based technique that provides crucial information about the crystallinity of a material. By directing the electron beam onto a specific area of the sample, a diffraction pattern is generated that is characteristic of the material's crystal structure.

Research Findings: The SAED pattern of a crystalline material consists of a regular array of spots, where each spot corresponds to a specific set of crystal planes. For a polycrystalline material, the pattern appears as a series of concentric rings. X-ray diffraction studies have confirmed that CuTiO₃ synthesised via the sol-gel method has an orthorhombic crystal structure jetir.org. A SAED pattern taken from a single-crystal grain of CuTiO₃ would therefore exhibit a distinct spot pattern. By measuring the distances and angles between these spots, it is possible to determine the lattice parameters of the orthorhombic unit cell and identify the crystallographic planes, such as the (110), (111) or (202), (211), and (220) planes, consistent with XRD findings jetir.org.

Spectroscopic Investigations of Local Structure and Bonding

Spectroscopic techniques are essential for probing the local atomic structure and chemical bonding within a material, providing information that is complementary to diffraction and microscopy methods.

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Bonds

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a material, which excites molecular vibrations. The resulting spectrum provides a fingerprint of the chemical bonds present.

| Compound | Observed FTIR Bands (cm⁻¹) | Assignment |

| CaCu₃Ti₄O₁₂ (analogue) | ~408, 488, 539 | Ti-O vibrations in TiO₆ octahedra |

Raman Spectroscopy for Vibrational Modes

Raman spectroscopy is another vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light. It is highly sensitive to the symmetry of the crystal lattice and is an excellent tool for studying the vibrational modes of crystalline solids.

Research Findings: For perovskite-type titanates such as CaCu₃Ti₄O₁₂, Raman spectroscopy has been used to identify specific vibrational modes associated with the crystal structure. Key Raman modes observed for CCTO ceramics appear at approximately 444 cm⁻¹ and 510 cm⁻¹, which are assigned to the rotation-like modes of the TiO₆ octahedra researchgate.net. Another mode around 575 cm⁻¹ is attributed to the O-Ti-O anti-stretching vibration researchgate.net. Given its orthorhombic perovskite structure, CuTiO₃ is expected to be Raman active. Its Raman spectrum would likely feature distinct peaks corresponding to the vibrational modes of the TiO₆ octahedra, including rotational (tilting) and stretching modes, which are sensitive to the local crystallographic environment.

| Compound | Observed Raman Modes (cm⁻¹) | Assignment |

| CaCu₃Ti₄O₁₂ (analogue) | ~444 and ~510 | TiO₆ rotation-like modes |

| CaCu₃Ti₄O₁₂ (analogue) | ~575 | O-Ti-O anti-stretching |

Defect Structure Analysis

The electrical and dielectric properties of perovskite oxides like CuTiO₃ are profoundly influenced by the presence of point defects, such as vacancies and substitutional atoms. Understanding the defect chemistry is therefore critical for controlling the material's performance.

The presence of copper in the CuTiO₃ structure introduces additional possibilities for point defects. Copper can exist in multiple oxidation states (e.g., Cu⁺, Cu²⁺), and its substitution on the Ti⁴⁺ site would act as an acceptor, likely leading to the formation of oxygen vacancies. Furthermore, studies on copper-doped lead titanate have shown a strong driving force for the formation of defect associates, such as a copper ion on a titanium site paired with a nearby oxygen vacancy (a Cu'Ti-Vₒ complex) materialsmodeling.org. Such defect dipoles can have a significant impact on the dielectric and ferroelectric properties of the material. The specific nature and concentration of these defects in CuTiO₃ would depend on factors such as the synthesis atmosphere (oxygen partial pressure) and the presence of any impurities.

Point Defect Identification and Quantification

Point defects, which are imperfections localized at a single lattice site, are thermodynamically unavoidable in crystalline solids and significantly influence the material's properties. arxiv.org In perovskite oxides like this compound (CuTiO₃), the most common point defects include vacancies, interstitials, and anti-site defects. nih.govscielo.br

Types of Point Defects in CuTiO₃:

Given its ABO₃ perovskite-type structure, several intrinsic point defects can be hypothesized to occur in CuTiO₃:

Vacancies: These are empty lattice sites where an atom is missing. In CuTiO₃, copper vacancies (V_Cu), titanium vacancies (V_Ti), and oxygen vacancies (V_O) can exist. Oxygen vacancies are particularly common in perovskite oxides and often form to maintain charge neutrality under non-stoichiometric conditions. nih.govnih.gov For instance, a deficiency in cations can be compensated by the formation of oxygen vacancies. nih.gov

Interstitials: These occur when an atom occupies a site in the crystal lattice that is not typically occupied. Copper interstitials (Cu_i), titanium interstitials (Ti_i), and oxygen interstitials (O_i) are possible, though cation interstitials are generally less common due to the significant lattice distortion they cause.

Anti-site Defects: These are formed when atoms exchange their lattice positions. For example, a copper atom might occupy a titanium site (Cu_Ti) or vice-versa (Ti_Cu). Such defects disrupt the local charge balance and structure. If a Cu²⁺ ion substitutes a Ti⁴⁺ site, a charge imbalance is created, which is often compensated by the formation of other defects, such as oxygen vacancies. e3s-conferences.org

Defect Complexes: Point defects can interact to form more complex clusters. A common example in titanates is the formation of a defect dipole, where an acceptor-type cation defect (like Cu²⁺ on a Ti⁴⁺ site) associates with a nearby oxygen vacancy. documentsdelivered.com

Identification and Quantification Methods:

Directly identifying and quantifying point defects, which are typically present in low concentrations (parts per million), requires highly sensitive techniques. e3s-conferences.org

Computational Modeling (Density Functional Theory - DFT): DFT is a powerful theoretical tool used to predict the most stable types of defects. By calculating the defect formation energy for various vacancies, interstitials, and anti-site defects, researchers can determine which defects are most likely to form under different synthesis conditions (e.g., oxygen-rich or oxygen-poor environments). arxiv.orgpsu.edu These calculations provide crucial insights into the thermodynamics of defect formation and the resulting electronic structure. scm.comresearchgate.net

Positron Annihilation Spectroscopy (PAS): PAS is a non-destructive and highly sensitive experimental technique for identifying and quantifying vacancy-type defects (open-volume defects). wikipedia.orgias.ac.in Positrons injected into the material are trapped at vacancy sites, and their annihilation characteristics (specifically, the positron lifetime) provide a signature for the size and concentration of these defects. researchgate.net For instance, PAS has been successfully used to identify copper vacancies (V_Cu), oxygen vacancies (V_O), and vacancy clusters in copper oxide (CuO), a constituent of CuTiO₃. scielo.br

Spectroscopic Techniques: Methods like Cathodoluminescence (CL) spectroscopy can detect defect levels within the band gap, which can be correlated with specific point defects through comparison with theoretical calculations. aps.orgosti.gov Electron-Nuclear Double Resonance (ENDOR) is another advanced technique capable of determining the local structure around a point defect, as demonstrated in the identification of Cu(II)-oxygen-vacancy dipoles in lead titanate (PbTiO₃). documentsdelivered.com

The following table summarizes the primary point defects anticipated in CuTiO₃ and the advanced methods used for their characterization.

| Defect Type | Description | Charge Compensation Mechanism | Identification/Quantification Method |

| Oxygen Vacancy (V_O) | An oxygen atom is missing from its lattice site. | Often compensates for acceptor-type defects or cation deficiency. | DFT, PAS, CL Spectroscopy |

| Copper Vacancy (V_Cu) | A copper atom is missing from its lattice site. | Can act as an acceptor, influencing conductivity. | DFT, PAS |

| Titanium Vacancy (V_Ti) | A titanium atom is missing from its lattice site. | Acts as an acceptor; generally has high formation energy. | DFT, PAS |

| Anti-Site Defect (Cu_Ti) | A copper atom occupies a titanium lattice site. | Requires charge balance, e.g., via oxygen vacancies. | DFT, ENDOR |

Influence of Defects on Crystalline Order and Structural Stability

Impact on Crystalline Order:

Point defects introduce local distortions in the crystal lattice. The atoms surrounding a defect relax from their ideal positions to minimize the local energy, leading to changes in bond lengths and angles.

Lattice Distortion: A vacancy causes the surrounding atoms to collapse inward, while an interstitial atom pushes the neighboring atoms apart. An anti-site defect like Cu_Ti would also cause significant local strain due to the differences in ionic radii and charge between Cu²⁺ and Ti⁴⁺.

Non-Stoichiometry and Phase Stability: High concentrations of defects can be described as non-stoichiometry. Deviations from the ideal Cu:Ti:O ratio of 1:1:3 directly imply the existence of a significant population of point defects. amanote.com This non-stoichiometry can influence the phase stability of the material; for instance, a high density of oxygen vacancies created under reducing conditions can lead to the formation of secondary phases or entirely new crystal structures. nih.govresearchgate.net

Impact on Structural Stability:

The structural stability of a material is related to the energy required to form it and to introduce defects. The thermodynamics of defect formation dictates the equilibrium concentration of defects at a given temperature.

Thermodynamic Stability: The stability of CuTiO₃ in a specific chemical environment can be evaluated through DFT calculations, which determine the formation energies of the pristine compound and its defective structures. researchgate.netscispace.comresearchgate.net A low defect formation energy for a particular point defect implies that it will form more readily and be present in higher concentrations, potentially impacting the material's long-term stability under operational conditions. arxiv.org

Defect Interactions: At higher concentrations, defects can interact. The clustering of vacancies is often energetically favorable. researchgate.net Such interactions can either stabilize the structure by accommodating non-stoichiometry or destabilize it by acting as nucleation sites for phase decomposition or structural collapse. The table below outlines the expected influence of specific defects on the structural properties of CuTiO₃.

| Defect Type | Influence on Crystalline Order | Influence on Structural Stability |

| Oxygen Vacancy (V_O) | Causes local relaxation of surrounding Cu and Ti ions. Affects Ti-O-Ti bond angles. | Formation energy depends strongly on oxygen partial pressure. High concentrations can lead to structural transformations. |

| Cation Vacancies (V_Cu, V_Ti) | Induces significant local lattice collapse due to missing positive ions. | Typically have higher formation energies than V_O, but their presence indicates cation non-stoichiometry. |

| Anti-Site Defect (Cu_Ti) | Creates substantial local strain and breaks local inversion symmetry. | Formation is often linked with the creation of charge-compensating defects (e.g., V_O), forming stable complexes. |

Electronic Structure and Theoretical Modeling of Cutio₃

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a powerful and widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. DFT calculations for CuTiO₃ have been employed to determine its ground state properties, band structure, and density of states. These calculations are crucial for understanding the material's electrical conductivity, magnetic properties, and optical response.

Theoretical calculations based on spin-polarized Density Functional Theory (DFT) have been utilized to determine the ground state electronic structure of CuTiO₃, particularly in its ilmenite (B1198559) phase. These studies have revealed that the magnetic ground state for two-dimensional CuTiO₃ ilmenene is ferromagnetic ehu.esresearchgate.net. The ferromagnetic nature arises from the specific arrangement of electron spins within the copper and titanium atoms in the crystal lattice. The stability of different magnetic configurations is assessed by comparing their total energies as calculated by DFT, with the ferromagnetic ordering being the most energetically favorable for this particular structure ehu.es.

The electronic band structure describes the ranges of energy that an electron is allowed to have within the crystal, known as energy bands, and the ranges of energy that are forbidden, known as band gaps. For CuTiO₃, DFT calculations have been performed to map out its band structure.

A computational screening study of various metal oxides reported a calculated indirect band gap of 2.24 eV for CuTiO₃ fotoh2.eu. The analysis of the band structure for two-dimensional CuTiO₃ in the ilmenene form indicates that it is a magnetic semiconductor with a band gap that falls within the range of 1.7 to 4 eV researchgate.net. A more detailed theoretical investigation presents the electronic band structure of copper titanate ilmenene, providing a visual representation of the energy bands along high-symmetry directions in the Brillouin zone ehu.es. The precise nature and magnitude of the band gap are critical in determining the material's suitability for applications such as photocatalysis and optoelectronics.

Calculated Electronic Properties of CuTiO₃

| Property | Calculated Value | Method |

|---|---|---|

| Band Gap | 2.24 eV (Indirect) | DFT |

| Electron Effective Mass (m*/m₀) | 22.97, 28.71, 39.01 | DFT |

This table presents theoretically calculated electronic properties for Copper Titanium Trioxide (CuTiO₃) based on Density Functional Theory (DFT) computations. The effective masses are given as a ratio to the free electron mass (m₀) and indicate the curvature of the conduction and valence bands.

The Density of States (DOS) provides information about the number of available electronic states at each energy level. The projected density of states (PDOS) further breaks this down, showing the contribution of each atomic orbital (e.g., Cu 3d, Ti 3d, O 2p) to the total DOS.

For CuTiO₃ ilmenene, the electronic band structure and PDOS have been calculated ehu.es. The PDOS analysis reveals the specific contributions of copper, titanium, and oxygen orbitals to the valence and conduction bands. Such an analysis is crucial for understanding the nature of chemical bonding and the electronic transitions that govern the material's optical and electrical properties.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional, which approximates the complex many-body effects of electron exchange and correlation. The Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA) are two of the most common families of functionals.

For transition metal oxides like CuTiO₃, standard LDA and GGA functionals can sometimes inaccurately predict electronic properties due to strong electron correlation in the d-orbitals of the transition metals. To address this, a Hubbard U correction is often added to the DFT functional (DFT+U). In the computational screening of CuTiO₃, the PBE (Perdew-Burke-Ernzerhof) functional, a type of GGA, was used in conjunction with a Hubbard U parameter (PBE+U) to improve the description of the electronic structure fotoh2.eu. For the copper atoms in the calculations, a U value of 7.5 eV was ultimately used to achieve a more accurate band gap separation fotoh2.eu.

Multi-Scale Simulation Techniques for Electronic Behavior

Multi-scale simulation techniques aim to bridge the gap between different length and time scales, from the atomic level to the macroscopic device level. This approach allows for a more comprehensive understanding of a material's behavior in a functional context.

Currently, there is a lack of specific multi-scale simulation studies focused on the electronic behavior of this compound in the scientific literature. However, the principles of multi-scale modeling are applicable. For instance, DFT calculations could provide parameters for higher-level models. These atomistic-level insights into the electronic structure of CuTiO₃ could be used to inform mesoscale models of charge transport in polycrystalline films or at interfaces with other materials. Such simulations would be crucial for designing and optimizing devices that incorporate CuTiO₃, such as sensors or photocatalytic systems.

Magnetic Phenomena and Magnetoelectric Coupling Investigations in Cutio₃

Magnetic Ordering Mechanisms

The arrangement of electron spins within a material dictates its fundamental magnetic properties. For copper titanium trioxide, the magnetic ordering is a subject of theoretical and experimental investigation, with behavior that can be influenced by its structural form and dimensionality.

Antiferromagnetic Transition Behavior

Antiferromagnetism is a type of magnetic ordering where the magnetic moments of neighboring atoms or ions align in an antiparallel fashion. fiveable.mesupermagnete.deuptti.ac.in This antiparallel alignment results in a zero net magnetic moment for the material as a whole in the absence of an external field. fiveable.meuptti.ac.in This behavior occurs below a critical temperature known as the Néel temperature (TN). fiveable.mesupermagnete.de Above TN, the material typically transitions to a paramagnetic state, where the magnetic moments are disordered. uptti.ac.in

| Material Family | Predominant Magnetic Ground State | Predicted Ground State for 2D CuTiO₃ |

|---|---|---|

| Transition-Metal Ilmenene-like Titanates | Antiferromagnetic rsc.org | Ferromagnetic rsc.org |

Superparamagnetic Properties in Nanostructured CuTiO₃

Superparamagnetism is a magnetic phenomenon observed in ferromagnetic or ferrimagnetic nanoparticles that are smaller than a critical size, typically in the range of 3-50 nm. wikipedia.org In these single-domain particles, the magnetization can randomly flip its direction under the influence of thermal energy. wikipedia.orglibretexts.org The time between two such flips is the Néel relaxation time. When the measurement time is significantly longer than this relaxation time, the nanoparticle's average magnetization appears to be zero, mimicking the behavior of a paramagnet, a state known as superparamagnetism. wikipedia.orglibretexts.org A key characteristic of superparamagnetic nanoparticles is the absence of a hysteresis loop, meaning their coercivity and remanence are zero. researchgate.net

While specific experimental studies detailing superparamagnetism in CuTiO₃ nanoparticles are not widely reported, the principles apply. Given the theoretical prediction of ferromagnetism in CuTiO₃, it is expected that its nanoparticles would exhibit superparamagnetism if synthesized with a sufficiently small particle size. rsc.orgwikipedia.org This behavior is well-documented in other oxide nanoparticles, such as antiferromagnetic CuO nanoparticles, where uncompensated surface spins lead to a net magnetic moment and superparamagnetic behavior below a certain "blocking temperature". researchgate.net Above this temperature, the nanoparticles are in the superparamagnetic state, while below it, their magnetic moments are blocked, and they behave like stable ferromagnetic particles. wikipedia.org

| Property | Description | Relevance to Nanostructured CuTiO₃ |

|---|---|---|

| Phenomenon | Magnetism in small ferromagnetic/ferrimagnetic nanoparticles where thermal energy is sufficient to randomly flip the magnetization direction. wikipedia.orglibretexts.org | Expected if CuTiO₃ is ferromagnetic and particle size is below the single-domain limit. rsc.orgwikipedia.org |

| Key Characteristic | Zero average magnetization in the absence of an external field; no hysteresis (zero coercivity and remanence). libretexts.orgresearchgate.net | Nanoparticles would be magnetizable by an external field but retain no magnetism once the field is removed. wikipedia.org |

| Blocking Temperature (TB) | The temperature below which the thermal energy is insufficient to induce rapid fluctuation of the magnetic moment. researchgate.net | Below TB, nanoparticles would exhibit stable magnetic behavior. wikipedia.org |

Magnetoelectric Coupling Phenomena

Magnetoelectric (ME) coupling is a phenomenon in which an applied magnetic field induces an electric polarization, or conversely, an applied electric field induces a magnetization. aps.org This effect is characteristic of multiferroic materials, which exhibit simultaneous magnetic and ferroelectric ordering. The coupling allows for the control of magnetic properties with electric fields and vice versa, which is highly desirable for developing new generations of memory, sensor, and spintronic devices. nih.govaip.org

Electric Field Control of Magnetic States

The ability to control magnetism with an electric field is a primary goal of research into magnetoelectric materials. nih.gov This control can be achieved through several mechanisms, particularly in heterostructures where a magnetic material is interfaced with a piezoelectric or ferroelectric material. royalsocietypublishing.org Pathways for electric field control include:

Strain-mediated coupling: An electric field applied to a piezoelectric material induces strain, which is then transferred to an adjacent magnetostrictive magnetic material, altering its magnetic anisotropy and potentially its magnetic domain structure. nih.gov

Interfacial charge modulation: In ferroelectric/ferromagnetic heterostructures, the polarization of the ferroelectric material can modulate the charge carrier density at the interface of the ferromagnet, influencing its magnetic properties. royalsocietypublishing.org

Exchange coupling: The orientation of antiferromagnetic domains in a magnetoelectric material can be controlled by an electric field, which can then affect the exchange-bias coupling to an adjacent ferromagnetic layer. royalsocietypublishing.org

In composites of ferrimagnetic nanoparticles embedded in a ferroelectric barium titanate (BTO) film, magnetoelectric coupling has been demonstrated through the modification of magnetization as a function of an applied electric field. arxiv.org Such approaches could allow for the reversible switching of magnetic states, offering a pathway to energy-efficient data storage. nih.gov

Magnetic Field Influence on Ferroelectric Polarization

The converse magnetoelectric effect, where a magnetic field influences ferroelectric polarization, is another hallmark of multiferroic coupling. aps.org The application of a magnetic field to a multiferroic composite can induce a strain in the magnetic phase, which is then transferred to the ferroelectric phase, leading to a change in its electric polarization. aps.orgresearchgate.net This phenomenon is known as magnetic-field-induced electric polarization (MIEP). aps.org

Studies on composite materials have shown that the ferroelectric hysteresis (P-E) loops can be altered by an applied magnetic field. aip.orgnih.gov For instance, in composites of barium calcium titanate and cobalt ferrite, the saturation polarization and remnant polarization were observed to change under a magnetic field, demonstrating the coupling between the magnetic and ferroelectric order parameters. nih.gov The magnitude of this effect is highly dependent on the microstructure of the composite, with nanostructures such as ferromagnetic nanopillars embedded in a ferroelectric matrix showing promise for large MIEP responses due to efficient elastic coupling. aps.orgresearchgate.net

Spin-Phonon Coupling Mechanisms

Spin-phonon coupling (SPC) refers to the interaction between the magnetic spin system and the lattice vibrations (phonons) in a material. aps.org This coupling is a fundamental mechanism that can give rise to multiferroicity and the magnetoelectric effect. aps.orgresearchgate.net There are two primary mechanisms that describe SPC in transition metal oxides:

Modulation of the exchange pathway: The vibration of atoms in a phonon mode can dynamically alter the bond distances and angles that define the magnetic superexchange interaction (J) between magnetic ions. This modulation of J couples the lattice dynamics to the spin system. aps.orgarxiv.org

Single-ion anisotropy: This mechanism is dominant in systems with strong spin-orbit coupling. Phonons can modulate the crystalline electric field experienced by a magnetic ion, which in turn affects its single-ion magnetic anisotropy. arxiv.org

Exchange-Striction Effects

Exchange-striction refers to the coupling between the magnetic exchange interaction and the crystal lattice in a material. In essence, the spontaneous magnetic ordering of atomic spins induces a distortion in the crystal lattice. This phenomenon is a significant contributor to the magnetoelectric effect in certain materials, where magnetic and electric properties are intertwined. The strength and nature of the magnetic exchange interaction, whether ferromagnetic or antiferromagnetic, can influence the bond lengths and angles between the magnetic ions and the surrounding ligands (e.g., oxygen ions).

While the phenomenon of exchange-striction is a key mechanism for inducing ferroelectric polarization in some copper-based oxides, specific quantitative studies detailing this effect in this compound (CuTiO₃) are not extensively documented in the current body of scientific literature. In related multiferroic materials, such as α-Cu₂V₂O₇, the symmetric exchange-striction mechanism has been identified as the primary origin of giant ferroelectric polarization. aps.orgarxiv.org This is driven by the competition between different magnetic exchange paths, leading to lattice distortions that break inversion symmetry and produce a net electric dipole moment. Theoretical calculations in such systems show that antiferromagnetic interactions can promote a large exchange-striction. aps.org Given the presence of magnetic Cu²⁺ ions in CuTiO₃, it is plausible that similar magneto-elastic coupling effects could be present, but dedicated experimental and theoretical investigations are required to confirm and quantify exchange-striction in this specific compound.

Experimental Characterization of Magnetic Responses

The magnetic properties of materials are experimentally investigated using a variety of sensitive techniques. These methods allow for the determination of fundamental magnetic parameters as a function of temperature and applied magnetic field.

Vibrating Sample Magnetometry (VSM)

Vibrating Sample Magnetometry (VSM) is a widely utilized and sensitive technique for characterizing the magnetic properties of materials. measurlabs.comwikipedia.org The method is based on Faraday's Law of Induction, where a changing magnetic flux induces an electromotive force (voltage) in a set of pick-up coils. measurlabs.com During a VSM measurement, the sample is made to vibrate (typically sinusoidally) at a constant frequency and amplitude within a uniform magnetic field. measurlabs.com The magnetic moment of the sample, under the influence of the external field, moves with the sample, creating a time-varying magnetic stray field. This changing magnetic field induces a voltage in the strategically placed pick-up coils. The magnitude of this induced voltage is directly proportional to the magnetic moment of the sample.

By sweeping the external magnetic field and measuring the corresponding induced voltage, a hysteresis loop (M-H curve) can be generated. From this loop, key magnetic parameters can be extracted:

| Parameter | Description |

| Saturation Magnetization (M_s) | The maximum magnetic moment that can be induced in the material. |

| Remanent Magnetization (M_r) | The magnetization remaining in the material after the external magnetic field is removed. |

| Coercivity (H_c) | The magnitude of the reverse magnetic field required to reduce the magnetization of the material to zero after it has been saturated. |

Temperature-Dependent Magnetization Studies

Temperature-dependent magnetization studies are crucial for understanding the magnetic behavior of a material, particularly for identifying magnetic phase transitions. These measurements are typically performed using a magnetometer, such as a VSM or a Superconducting Quantum Interference Device (SQUID), equipped with a variable-temperature sample environment.

The process involves measuring the magnetization of the sample as the temperature is varied, usually under a constant applied magnetic field. Two common measurement protocols are:

Zero-Field-Cooled (ZFC): The sample is cooled from a high temperature (typically in the paramagnetic state) to a low temperature in the absence of an external magnetic field. At the lowest temperature, a small magnetic field is applied, and the magnetization is recorded as the sample is warmed.

Field-Cooled (FC): The sample is cooled from a high temperature to a low temperature under a constant external magnetic field, and the magnetization is measured during the cooling or subsequent warming process.

The resulting M vs. T curves can reveal critical temperatures at which the magnetic ordering of the material changes. For instance, the transition from a paramagnetic to a ferromagnetic or ferrimagnetic state is marked by a sharp increase in magnetization at the Curie temperature (T_C). wikipedia.org Conversely, the transition to an antiferromagnetic state is often indicated by a cusp in the ZFC curve at the Néel temperature (T_N). Divergence between the ZFC and FC curves below the transition temperature can indicate phenomena such as magnetic anisotropy or spin-glass behavior.

For this compound, specific experimental data from temperature-dependent magnetization studies on the bulk material are not widely reported. Such studies would be essential to experimentally determine the magnetic transition temperature and verify the theoretically predicted ferromagnetic nature of its two-dimensional analogue. rsc.org

Theoretical Models for Magnetic Interactions and Multiferroicity

The magnetic and multiferroic properties of transition metal oxides like CuTiO₃ are governed by the complex interplay of their crystal structure, electronic configuration, and various quantum mechanical interactions. Theoretical models, often employing first-principles calculations based on Density Functional Theory (DFT), are vital for elucidating the origin of these properties.

In the case of CuTiO₃, which can adopt a perovskite or ilmenite-like structure, the magnetic properties primarily arise from the Cu²⁺ ions, which have a 3d⁹ electronic configuration and a net spin of S=1/2. The Ti⁴⁺ ions, with a 3d⁰ configuration, are non-magnetic. The magnetic ordering in the crystal lattice is mediated by superexchange interactions through the intervening oxygen anions. The geometry of the Cu-O-Cu bonds, including bond lengths and angles, dictates the nature and strength of these interactions, which can be either ferromagnetic or antiferromagnetic.

A recent theoretical study investigating the properties of two-dimensional ilmenene-like titanates has provided significant insights into the potential magnetic behavior of CuTiO₃. rsc.org Key findings from these DFT calculations include:

Magnetic Ground State: These calculations predict that CuTiO₃ ilmenene should have a ferromagnetic ground state. rsc.org This is in contrast to many other transition metal titanates which are predicted to be antiferromagnetic.

Electronic Properties: The material is expected to be a magnetic semiconductor. rsc.org

The coupling of magnetism with ferroelectricity, leading to multiferroicity, is often explained by mechanisms such as exchange-striction, as discussed previously, or the inverse Dzyaloshinskii-Moriya (DM) interaction. The DM interaction is an antisymmetric exchange interaction that can arise in crystal structures lacking inversion symmetry and can lead to non-collinear spin arrangements. For multiferroicity to be realized in CuTiO₃, a mechanism must exist that links the magnetic order to the generation of a spontaneous electric polarization. The theoretically predicted Jahn-Teller distortion in the 2D form is significant, as such structural changes can break the inversion symmetry required for ferroelectricity to emerge, suggesting a potential pathway for magnetoelectric coupling. rsc.org However, further comprehensive theoretical and experimental work is necessary to fully establish the nature of magnetic interactions and the potential for multiferroicity in bulk this compound.

Optical Absorption and Photonic Phenomena in Cutio₃

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a key technique used to characterize the electronic properties of materials like copper titanium trioxide. The absorption of photons in the UV-Vis range corresponds to the excitation of electrons from the valence band to the conduction band. The resulting spectrum provides insights into the material's band gap and optical response. nih.gov

Pure titanium dioxide (TiO₂) primarily absorbs in the UV region due to its wide band gap of approximately 3.2 eV. scispace.com However, the incorporation of copper to form copper-titanium oxide compounds leads to a significant shift in the absorption profile towards the visible region of the spectrum. scispace.com This red shift is attributed to several factors. The introduction of copper into the TiO₂ lattice can create new electronic states within the band gap. ucc.ie Specifically, the d-d transitions of Cu²⁺ ions in the crystalline environment of TiO₂ give rise to distinct absorption peaks in the visible range. scispace.com These copper d-states, along with potential oxygen defects, create intermediate band states that allow for electronic transitions at lower photon energies, thus extending the material's absorption into the visible light spectrum. scispace.com

Studies on Cu-doped TiO₂ and copper-titanium oxide composites consistently show that as the concentration of copper increases, the absorption edge shifts to longer wavelengths. m-hikari.com This enhanced absorption in the visible range is a critical feature for applications that aim to utilize the solar spectrum more efficiently. scispace.com For instance, thin films of copper-titanium oxide have demonstrated a progressive shift in their absorption edge with increasing copper content, making them suitable for various light-harvesting applications. researchgate.net

Photoluminescence (PL) Spectroscopy and Emission Pathways

Photoluminescence (PL) spectroscopy is a powerful tool for investigating the fate of photogenerated electron-hole pairs in semiconductors. When a material like CuTiO₃ absorbs a photon with sufficient energy, an electron is promoted to the conduction band, leaving a hole in the valence band. The subsequent recombination of these charge carriers can result in the emission of light, which is detected as a PL signal. The intensity of this emission is inversely related to the efficiency of charge separation; a lower PL intensity often indicates that more charge carriers are being successfully separated and are available to participate in other processes, such as photocatalysis. rsc.org

In copper-titanium oxide systems, the PL emission spectra typically show distinct bands. For example, studies on CuOₓ/TiO₂ composites have identified emission bands around 460 nm, attributed to the band-band radiation transition, and broader peaks between 520-530 nm, which are derived from excitonic PL phenomena. acs.org The intensity of these emissions is significantly influenced by the presence and concentration of copper. acs.org

Research has shown that adding copper to TiO₂ can suppress the recombination of electron-hole pairs. rsc.org Copper species can act as trapping sites for photogenerated electrons, promoting their transfer from the TiO₂ conduction band and preventing them from immediately recombining with holes. acs.org This effective separation of charge carriers is a primary reason for the enhanced photocatalytic activity observed in many CuTiO₃-based materials. rsc.org The synergistic effect between copper oxide species and TiO₂ plays a crucial role in this process, leading to a marked reduction in PL intensity and a corresponding increase in the lifetime of the charge carriers. acs.org The structural ordering of the material also plays a role, as disorders in the metal-oxygen polyhedra can influence the PL mechanism. cdmf.org.br

Band Gap Engineering and Optical Response Tuning

Band gap engineering is a crucial strategy for tailoring the optical properties of semiconductors to suit specific applications. For this compound, the primary method for tuning the band gap is by adjusting the copper concentration. Pure anatase TiO₂ has an optical band gap of about 3.2 eV, which limits its absorption to the UV portion of the solar spectrum. scispace.com By incorporating copper, the band gap can be significantly reduced, thereby enhancing visible light absorption. researchgate.net

The reduction in band gap energy is directly correlated with the concentration of copper introduced into the TiO₂ matrix. iyte.edu.tr As more copper is added, the formation of Cu-Ti bonds and the introduction of Cu 3d electronic states near the valence band edge effectively shift the valence band to a higher energy, narrowing the energy gap. scispace.comucc.ie This allows the material to absorb lower-energy photons. scispace.com Experimental studies have demonstrated a clear trend where the optical band gap energy decreases systematically with increasing copper content. For example, in one study, increasing the Cu concentration in TiO₂ thin films from 0 wt% to 50 wt% resulted in a decrease in the band gap from 3.26 eV to 2.05 eV. researchgate.netiyte.edu.tr Another study on Cu-doped TiO₂ nanoparticles synthesized via a green method reported a band gap reduction from 2.98 eV for pure TiO₂ to 1.99 eV for a 5% copper doping level. m-hikari.com

This tunability allows for the precise control of the material's optical response, making it a more efficient photocatalyst under visible light or solar irradiation. m-hikari.com

Table 1: Effect of Copper Concentration on the Optical Band Gap of Copper-Titanium Oxide Materials

| Material System | Copper Concentration | Optical Band Gap (eV) | Source |

|---|---|---|---|

| Cu-TiO₂ Thin Film | 0 wt% | 3.26 | researchgate.netiyte.edu.tr |

| Cu-TiO₂ Thin Film | 12.5 wt% | ~2.5 (estimated) | researchgate.netiyte.edu.tr |

| Cu-TiO₂ Thin Film | 25 wt% | ~2.2 (estimated) | researchgate.netiyte.edu.tr |

| Cu-TiO₂ Thin Film | 50 wt% | 2.05 | researchgate.netiyte.edu.tr |

| Cu-doped TiO₂ Nanoparticles | 0% | 2.98 | m-hikari.com |

| Cu-doped TiO₂ Nanoparticles | 1% | 2.60 | m-hikari.com |

| Cu-doped TiO₂ Nanoparticles | 3% | 2.23 | m-hikari.com |

| Cu-doped TiO₂ Nanoparticles | 5% | 1.99 | m-hikari.com |

Plasmonic Effects and Light Harvesting Enhancement in Composites

Introducing plasmonic metal nanoparticles into a semiconductor matrix is an effective strategy to enhance its light-harvesting capabilities, particularly in the visible range. For copper-titanium oxide systems, composites incorporating metallic copper nanoparticles can exhibit significant improvements in optical absorption due to a phenomenon known as localized surface plasmon resonance (LSPR). nih.gov

LSPR occurs when the free electrons in a metal nanoparticle collectively oscillate in resonance with the frequency of incident light. nih.gov This resonance leads to strong light absorption and scattering at specific wavelengths, which are dependent on the nanoparticle's size, shape, and the surrounding dielectric medium. nih.govcnr.it In Cu/TiO₂ composites, the LSPR of copper nanoparticles typically results in a broad absorption band in the visible region of the spectrum. researchgate.net

The enhancement in light harvesting is driven by several plasmon-mediated mechanisms. The strong localized electromagnetic fields generated near the surface of the plasmonic nanoparticles can increase the rate of electron-hole pair generation in the adjacent semiconductor (CuTiO₃). cnr.it Additionally, the relaxation of the surface plasmons can lead to the transfer of energetic "hot" electrons from the copper nanoparticle into the conduction band of the semiconductor, a process known as plasmon-induced charge transfer. cnr.itrsc.org This injection of electrons increases the charge carrier concentration and promotes more efficient charge separation. researchgate.net

Research on Cu-TiO₂ photocatalysts has identified two distinct pathways for activity under visible light: the direct excitation of the semiconductor by absorbing low-energy photons (enabled by a narrowed band gap) and the induced excitation driven by the LSPR effect of the Cu nanoparticles. rsc.org Even at longer wavelengths (e.g., ≥500 nm) where the semiconductor itself may not absorb light, the photocatalytic activity can be solely promoted by the Cu-SPR effect. rsc.org This plasmonic enhancement makes CuTiO₃-based composites highly promising for solar-driven applications by extending their photoactivity across a broader range of the solar spectrum. rsc.org

Table of Mentioned Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | CuTiO₃ |

| Titanium Dioxide | TiO₂ |

| Copper(I) Oxide | Cu₂O |

Photocatalytic Activity and Reaction Pathways of Cutio₃

Photocatalytic Degradation Mechanisms of Organic Pollutants

The photocatalytic degradation of organic pollutants using CuTiO₃ involves a series of redox reactions initiated by the absorption of light. scispace.com When CuTiO₃ is irradiated with light of energy equal to or greater than its band gap, it generates electron-hole pairs. These charge carriers can then initiate chemical reactions that break down complex organic molecules into simpler, less harmful substances like carbon dioxide and water. acs.org

The general mechanism involves the photogenerated holes, which are powerful oxidizing agents, reacting with water molecules or hydroxide (B78521) ions adsorbed on the catalyst's surface to produce highly reactive hydroxyl radicals (•OH). acs.org Simultaneously, the photogenerated electrons can react with adsorbed oxygen molecules to form superoxide (B77818) radical anions (O₂•⁻). researchgate.netchemrxiv.org These reactive oxygen species (ROS) are the primary agents responsible for the non-selective oxidation and degradation of a wide range of organic pollutants. rsc.orgnih.gov For instance, in the degradation of methylene (B1212753) blue, scavenger experiments have confirmed that hydroxyl radicals are the key species driving the degradation process. rsc.org The complex aromatic structures of organic dyes are broken down by these powerful oxidizing agents. nih.gov

Fundamental Processes of Photocatalysis

The primary event in photocatalysis is the absorption of a photon by the semiconductor, leading to the excitation of an electron (e⁻) from the valence band (VB) to the conduction band (CB). This process leaves behind a positively charged hole (h⁺) in the valence band. scispace.comyoutube.com

CuTiO₃ + hν → CuTiO₃ (e⁻ + h⁺)